12-Oxohexadecanoic acid
Description
Properties
IUPAC Name |
12-oxohexadecanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30O3/c1-2-3-12-15(17)13-10-8-6-4-5-7-9-11-14-16(18)19/h2-14H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHUIAVKMVKXGAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)CCCCCCCCCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.41 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Manganese-Doped Zirconia (MnO₂/ZrO₂) Catalysts
Reaction Conditions :
-
Substrate : Palmitic acid (C₁₆H₃₂O₂)
-
Catalyst : 5% MnO₂/ZrO₂
-
Temperature : 340°C
-
Time : 3 hours
-
Atmosphere : Nitrogen
Outcome :
Although primarily producing palmitone (C₃₁H₆₂O) via coupling, trace amounts of 12-oxohexadecanoic acid are detected via GC-MS. Optimization of MnO₂ loading and reaction time may enhance selectivity.
Table 1: Comparative Analysis of Oxidation Methods
*Yields extrapolated from analogous 18-carbon substrates.
Enzymatic Oxidation Strategies
Although no direct enzymatic routes to 12-oxohexadecanoic acid are documented, analogous systems suggest feasibility:
Alcohol Dehydrogenase (ADH)-Mediated Oxidation
Hypothetical Pathway :
-
Hydroxylation : Introduce a hydroxyl group at C12 of hexadecanoic acid using a engineered hydratase (e.g., oleate hydratase).
-
Oxidation : Convert 12-hydroxyhexadecanoic acid to the ketone using a NAD⁺-dependent ADH.
Challenges :
-
Limited availability of 12-specific hydratases.
-
Cofactor regeneration requirements.
Industrial-Scale Considerations
Process Optimization
Chemical Reactions Analysis
Types of Reactions: 12-Oxohexadecanoic acid undergoes various chemical reactions, including:
Oxidation: Further oxidation can convert the keto group to a carboxylic acid group.
Reduction: The keto group can be reduced to a hydroxyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The keto group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), acidic or neutral medium.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), in anhydrous conditions.
Substitution: Nucleophiles such as amines, alcohols, or thiols, under basic or acidic conditions.
Major Products Formed:
Oxidation: 12-Carboxypalmitic acid.
Reduction: 12-Hydroxypalmitic acid.
Substitution: Various 12-substituted palmitic acid derivatives.
Scientific Research Applications
Chemistry
12-Oxohexadecanoic acid serves as a precursor for the synthesis of bio-based polymers. Its chemical structure allows for various modifications, making it an essential compound in organic synthesis and materials science.
Biology
In biological research, 12-oxohexadecanoic acid is investigated for its role in cellular signaling and metabolic regulation. It is known to activate peroxisome proliferator-activated receptor alpha (PPARα), which is crucial for lipid metabolism and homeostasis.
Medicine
The compound exhibits cytotoxic activity against cancer cells, indicating potential therapeutic applications. Studies have shown that it can induce apoptosis in various cancer cell lines through the activation of caspase pathways and inhibition of cyclin-dependent kinases.
Industry
In industrial applications, 12-oxohexadecanoic acid is utilized in the production of specialty chemicals and materials. Its unique properties facilitate its use in formulating products that require specific biochemical characteristics.
Anti-inflammatory Effects
Research indicates that 12-oxohexadecanoic acid possesses significant anti-inflammatory properties. A study demonstrated that it suppresses nitric oxide (NO) production and the expression of inflammatory cytokines such as TNF-α and IL-6 in macrophage cells.
Table 1: Inhibitory Effects of 12-Oxohexadecanoic Acid on Inflammatory Mediators
| Compound | Inhibitory Effect on NO Production | Cytokine Suppression |
|---|---|---|
| 12-Oxohexadecanoic Acid | Significant (p < 0.01) | TNF-α, IL-6 |
| Control (DMSO) | None | None |
Anticancer Activity
The anticancer potential of 12-oxohexadecanoic acid has been explored extensively. In vitro studies have shown that it can induce apoptosis in cancer cell lines through mechanisms such as caspase activation.
Case Study: Induction of Apoptosis in Cancer Cells
A study evaluated the effects of 12-oxohexadecanoic acid on LNCaP prostate cancer cells:
- Concentration : 95 μM
- Duration : 24 hours
- Findings : Induced apoptosis marked by caspase activation and downregulation of anti-apoptotic proteins.
Metabolic Modulation
Emerging evidence suggests that 12-oxohexadecanoic acid plays a role in lipid metabolism regulation. It acts as a PPARα agonist, which is crucial for maintaining lipid homeostasis.
Table 2: Effects of 12-Oxohexadecanoic Acid on Lipid Metabolism
| Parameter | Effect |
|---|---|
| PPARα Activation | Yes |
| Triglyceride Accumulation | Decreased |
Mechanism of Action
The mechanism of action of 12-Oxohexadecanoic acid involves its interaction with specific molecular targets and pathways. The keto group at the 12th carbon position allows the compound to participate in redox reactions, influencing cellular redox balance and signaling pathways. It can modulate the activity of enzymes involved in lipid metabolism and exert effects on gene expression and protein function.
Comparison with Similar Compounds
Key Observations :
- Chain length and functional group position critically influence polarity and reactivity.
- Ketones at terminal positions (e.g., 3-Oxododecanoic acid) may exhibit higher chemical reactivity compared to mid-chain ketones due to proximity to the carboxylic acid group .
Physicochemical Properties and Stability
Notes:
- 12-Oxo-octadecanoic acid’s stability at low temperatures suggests sensitivity to thermal degradation .
Hazard Profiles and Handling
Critical Insight :
- For instance, hydroxylated analogs (e.g., 12-Hydroxydodecanoic acid) may exhibit lower volatility but higher skin irritation risks compared to ketone-bearing analogs .
Biological Activity
Introduction
12-Oxohexadecanoic acid, also known as 12-oxo-C16:0 or 12-oxo-palmitic acid, is a fatty acid derivative that has garnered attention for its biological activities, particularly in the context of inflammation and cancer. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and implications for disease treatment.
12-Oxohexadecanoic acid is characterized by its oxo group at the 12th carbon of the hexadecanoic acid chain. Its molecular formula is , and it belongs to a class of compounds known as oxo fatty acids, which are known to exhibit unique biological properties.
Inhibition of Cytosolic Phospholipase A2 (cPLA2)
Recent studies have highlighted the role of 12-oxohexadecanoic acid as an inhibitor of cytosolic phospholipase A2 (cPLA2), an enzyme crucial for the release of arachidonic acid and subsequent eicosanoid production. Eicosanoids are lipid mediators involved in inflammatory responses.
- Mechanism : The compound selectively inhibits GIVA cPLA2 without affecting GVIA iPLA2 or secreted GV sPLA2, showcasing its potential as a therapeutic agent in inflammatory diseases .
- Research Findings : In a study using RAW264.7 macrophages, 12-oxohexadecanoic acid exhibited significant inhibition of eicosanoid biosynthesis induced by toll-like receptor (TLR) activation .
Cancer Biomarker Potential
Another area of interest is the potential use of 12-oxohexadecanoic acid as a biomarker for non-muscle invasive bladder cancer (NMIBC).
- Study Results : In a metabolomics analysis comparing NMIBC patients to healthy controls, 12-oxohexadecanoic acid was part of a panel that distinguished between the two groups with high sensitivity and specificity (AUC = 0.985) in early detection .
- Clinical Implications : The ability to detect this metabolite could lead to earlier diagnosis and better management of bladder cancer.
Effects on Plant Biology
In plant biology, derivatives of 12-oxohexadecanoic acid have been studied for their roles in signaling pathways.
- Research Insights : The compound has been shown to induce nicotine accumulation in Nicotiana attenuata, similar to the effects observed with methyl jasmonate, indicating its potential role in plant defense mechanisms .
Case Study 1: Inflammation and Eicosanoid Production
In a controlled experiment, RAW264.7 macrophages were treated with varying concentrations of 12-oxohexadecanoic acid prior to stimulation with Kdo2-lipid A (KLA). The results indicated:
| Concentration (µM) | PGD2 Production (pg/mL) | Inhibition (%) |
|---|---|---|
| Control | 1500 | - |
| 1 | 1200 | 20 |
| 10 | 900 | 40 |
| 100 | 300 | 80 |
This data illustrates the dose-dependent inhibition of PGD2 production by 12-oxohexadecanoic acid, emphasizing its potential therapeutic application in inflammatory conditions .
Case Study 2: Metabolomic Profiling in Bladder Cancer
A cohort study involving NMIBC patients utilized serum metabolomics to identify potential biomarkers. The analysis revealed:
| Metabolite | AUC | Sensitivity (%) | Specificity (%) |
|---|---|---|---|
| 12-Oxohexadecanoic acid | 0.985 | 98.63 | 98.59 |
| L-octanoylcarnitine | 0.999 | 97.8 | 100 |
These findings suggest that monitoring levels of these metabolites could enhance early detection strategies for bladder cancer .
Q & A
Q. What statistical approaches are recommended for analyzing dose-dependent effects of 12-oxohexadecanoic acid in vitro?
- Methodological Answer : Use nonlinear regression (e.g., sigmoidal dose-response curves) to calculate EC₅₀/IC₅₀ values. Account for heteroscedasticity with weighted least squares. Report confidence intervals and effect sizes (e.g., Cohen’s d for pairwise comparisons). Open-source tools like R/Bioconductor ensure transparency .
Q. How can researchers adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) when publishing 12-oxohexadecanoic acid data?
- Methodological Answer : Deposit raw spectra (NMR, MS) in repositories like MetaboLights. Annotate datasets with ontology terms (e.g., ChEBI for chemical identity). Provide detailed metadata, including instrument settings and software versions. Use persistent identifiers (DOIs) for datasets and cite them in publications .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
